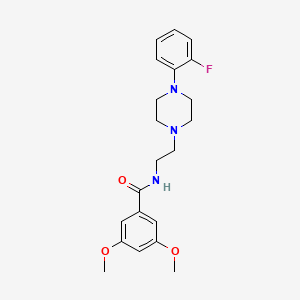

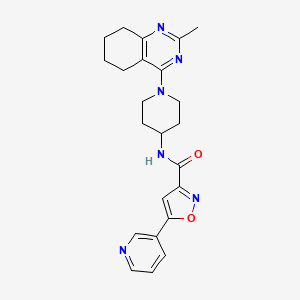

![molecular formula C21H23NO4S B2733589 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide CAS No. 1396845-91-2](/img/structure/B2733589.png)

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

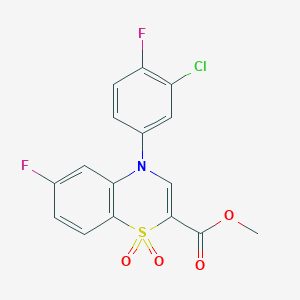

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .

Molecular Structure Analysis

The molecular structure of this compound would consist of a naphthalene ring (a type of polycyclic aromatic hydrocarbon consisting of two fused benzene rings) linked to a sulfonamide group, and a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might be expected to undergo reactions typical of this class of compounds. This could include substitution reactions at the sulfur atom, or reactions at the naphthalene ring or the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the sulfonamide group, the naphthalene ring, and the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group would all influence properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

PET Imaging Agents

Research into carbon-11 labeled naphthalene-sulfonamides, such as N-(4-(N-(4-[(11)C]methoxyphenyl)sulfamoyl)naphthalene-1-yl)benzamide and related compounds, has been conducted to develop new positron emission tomography (PET) agents for imaging human CCR8. These compounds were synthesized through methods such as O-[(11)C]methylation or N-[(11)C]methylation, yielding tracers with significant radiochemical yields and specific activities. This study showcases the potential of naphthalene-sulfonamide derivatives in creating diagnostic agents for medical imaging, which can play a crucial role in disease diagnosis and monitoring (Wang et al., 2008).

Protein Binding Interactions

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has been utilized as a fluorescent probe to study the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This probe, with minimal fluorescence in water but strong fluorescence when bound to protein, offered a way to investigate the binding mechanism and nature of parabens to serum albumin, suggesting a predominantly hydrophobic nature of the interaction. This research provides insights into how sulfonamide derivatives can be employed to understand protein-ligand interactions, which is fundamental in drug discovery and development processes (Jun et al., 1971).

Materials Science and Fuel Cell Applications

Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. The properties of these copolymers, such as water sorption, proton conductivity, and methanol permeability, were examined to assess their suitability for use in proton-exchange-membrane fuel cells. This research highlights the application of naphthalene-sulfonamide derivatives in developing materials with specific properties suitable for energy generation and storage, demonstrating the broad applicability of these compounds in materials science (Einsla et al., 2005).

Propriétés

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-21(23,14-16-10-12-18(26-2)13-11-16)15-22-27(24,25)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,22-23H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWQZDYFJSJYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)

![tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2733515.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)

![3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2733528.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone](/img/structure/B2733529.png)